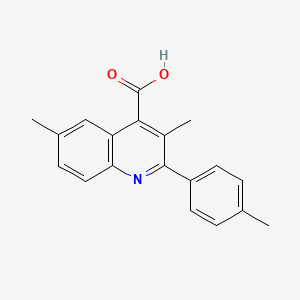

3,6-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Description

Historical Context and Discovery

The compound was first cataloged in PubChem on September 16, 2005, with subsequent modifications reflecting ongoing research into its properties. Its synthesis aligns with broader efforts to functionalize quinoline scaffolds, which gained momentum in the early 2000s through advances in multicomponent reactions. For instance, the Pfitzinger reaction—a condensation of isatins with ketones—enabled efficient construction of quinoline-4-carboxylic acid derivatives, including this compound. The incorporation of methyl and 4-methylphenyl groups at positions 3, 6, and 2, respectively, reflects strategic modifications to enhance steric and electronic profiles for biological targeting.

Significance in Quinoline Chemistry

Quinoline derivatives are renowned for their pharmacological versatility, spanning antimicrobial, anticancer, and anti-inflammatory activities. The structural features of 3,6-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid contribute to its significance:

These attributes make the compound a valuable scaffold for drug discovery, particularly in tuberculosis research, where it has shown inhibitory activity against Mycobacterium tuberculosis.

Overview of Research Motivations and Aims

Recent studies focus on two primary objectives:

- Synthetic Optimization : Streamlining routes such as the TMSCl-mediated Pfitzinger reaction to improve yields and scalability.

- Biological Evaluation : Investigating its mechanism as a histone deacetylase (HDAC) inhibitor and antitubercular agent, with emphasis on structure-activity relationships.

For example, Patel et al. (2020) demonstrated that analogous quinoline-4-carboxylic acids exhibit potent antibacterial activity against Escherichia coli and Staphylococcus aureus, underscoring the therapeutic potential of this structural class.

Scope and Limitations of Current Research

While synthetic methodologies and in vitro bioactivity studies are well-documented, gaps persist:

- Mechanistic Studies : Limited data exist on the compound’s interaction with specific enzymes or receptors.

- In Vivo Validation : Most findings derive from cell-based assays, necessitating preclinical trials to assess efficacy and pharmacokinetics.

- Synthetic Diversity : Current routes prioritize esterification and cyclization; diversification at the C2 and C3 positions remains underexplored.

These limitations highlight opportunities for future research, particularly in leveraging computational modeling and high-throughput screening to expand the compound’s utility.

Properties

IUPAC Name |

3,6-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-11-4-7-14(8-5-11)18-13(3)17(19(21)22)15-10-12(2)6-9-16(15)20-18/h4-10H,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJOXBWPHXTLRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves the condensation of aniline derivatives with acetophenone derivatives, followed by cyclization and oxidation steps. One common method includes the use of a zeolite catalyst to facilitate the condensation reaction . The reaction conditions often involve elevated temperatures and the use of solvents like tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3,6-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and antimalarial activities.

Medicine: Investigated for its potential use in drug development, particularly for its anticancer properties.

Industry: Utilized in the production of dyes and pigments due to its stable chemical structure

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimalarial activity is attributed to its ability to interfere with the parasite’s metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues of 3,6-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid include:

Physicochemical Properties

Biological Activity

3,6-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.

Synthesis

The synthesis of 3,6-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves the Pfitzinger reaction or other synthetic methodologies that incorporate isatin derivatives. The compound can be synthesized by reacting isatin with 4-methylphenyl and appropriate ketones in the presence of a base, often yielding high purity and good yields.

Antitumor Activity

Research indicates that quinoline derivatives exhibit notable antitumor properties. The compound has been evaluated against various cancer cell lines, including HepG2 (human liver cancer) and HCT116 (human colorectal cancer). In vitro studies demonstrated that derivatives of quinoline-4-carboxylic acid, including 3,6-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid, showed significant cytotoxicity with IC50 values ranging from 7.7 to 14.2 µg/ml, comparable to standard chemotherapeutic agents like 5-fluorouracil and afatinib .

| Compound | Cell Line | IC50 (µg/ml) |

|---|---|---|

| 3a | HepG2 | 7.9 |

| 4a | HCT116 | 14.2 |

| Afatinib | HepG2 | 5.4 |

| 5-FU | HCT116 | 5.3 |

Antioxidant Activity

The antioxidant potential of 3,6-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid has been assessed using the DPPH assay. The results indicated that at a concentration of 5 mg/L, the compound exhibited an inhibition percentage of approximately 40.43% , demonstrating its capability to scavenge free radicals more effectively than isatin . This ability to donate hydrogen radicals contributes to its antioxidant properties.

Inhibition of Enzymatic Activity

The compound has also been investigated for its inhibitory effects on epidermal growth factor receptor (EGFR) kinase activity. The most potent derivatives demonstrated moderate inhibition with IC50 values in the micromolar range (16.01–1.11 µM), suggesting a potential role in targeted cancer therapies . Molecular docking studies further elucidated the binding interactions between the compound and the EGFR kinase domain.

Case Studies

- Antitumor Efficacy : A study evaluated several quinoline derivatives for their antitumor activity against multiple cancer cell lines, revealing that compounds similar to 3,6-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid exhibited selective cytotoxicity towards specific cancer types .

- Antioxidant Properties : Another research focused on the antioxidant activities of various quinoline derivatives, confirming that modifications to the quinoline structure significantly enhanced their radical scavenging abilities compared to traditional antioxidants like isatin .

Q & A

Q. What protocols ensure safe handling and long-term storage of this compound?

- Methodological Answer : Store in airtight containers under inert gas (N₂) at 2–8°C. Use fume hoods for synthesis and PPE (nitrile gloves, lab coat) to avoid skin contact. For waste disposal, neutralize with NaHCO₃ before incineration. Regularly calibrate air quality monitors to detect airborne particulates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.